4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is a complex organic compound that features both imidazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrrole intermediates. These intermediates are then coupled through a series of reactions involving alkylation and amidation.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Pyrrole Intermediate Synthesis: The pyrrole ring is typically synthesized via condensation reactions involving 1-methylpyrrole and suitable aldehydes or ketones.
Coupling and Amidation: The final step involves the coupling of the imidazole and pyrrole intermediates, followed by amidation to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole and pyrrole rings allow the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar in structure but lacks the pyrrole ring.
4-(1H-imidazol-1-ylmethyl)benzoic acid: Contains the imidazole ring but differs in the functional groups attached to the benzene ring.
Uniqueness
4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is unique due to the presence of both imidazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-20-10-3-4-17(20)13-21(2)18(23)16-7-5-15(6-8-16)12-22-11-9-19-14-22/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERSINGZNQIJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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